molecular formula C8H15N3 B11739180 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine

1,3-dimethyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B11739180
M. Wt: 153.22 g/mol
InChI Key: LOPQOEBHQGUQSC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-propyl-1H-pyrazol-5-amine, often supplied as its hydrochloride salt (CAS 1856086-56-0), is a chemical compound with the molecular formula C8H16ClN3 and a molecular weight of 189.69 g/mol . This pyrazole derivative is intended for research applications as a building block in medicinal chemistry and drug discovery. Compounds featuring the pyrazolone structural motif are extensively investigated for their diverse biological activities, with significant research focused on their potential as antimicrobial agents . Studies on related pyrazolone analogues have demonstrated potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The mechanism of action for these active compounds often involves targeting essential bacterial enzymes, with molecular docking studies suggesting dihydrofolate reductase (DHFR) as a potential target . Researchers value this compound for designing and synthesizing new derivatives to explore structure-activity relationships (SAR) and develop novel therapeutic candidates. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,5-dimethyl-N-propylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-4-5-9-8-6-7(2)10-11(8)3/h6,9H,4-5H2,1-3H3

InChI Key

LOPQOEBHQGUQSC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NN1C)C

Origin of Product

United States

Advanced Structural Investigations and Spectroscopic Analysis of 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine

Tautomeric Equilibria in 5-Aminopyrazole Systems

Tautomerism, a phenomenon involving the migration of a proton, is a fundamental characteristic of many heterocyclic systems, including pyrazoles. clockss.org In 5-aminopyrazole systems, this structural isomerism can significantly influence the compound's reactivity, electronic properties, and biological interactions. The position of the tautomeric equilibrium is sensitive to various factors, including the nature and position of substituents, the solvent, concentration, and temperature. fu-berlin.de

Experimental and Theoretical Studies on Annular Tautomerism

The most extensively studied form of tautomerism in N-unsubstituted pyrazoles is annular tautomerism, which involves the movement of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. researchgate.net For a generic 3(5)-aminopyrazole, this results in an equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.

Numerous experimental and theoretical investigations have been conducted to determine the predominant tautomer in these systems. researchgate.net Both theoretical calculations and experimental data from matrix isolation infrared (IR) spectroscopy have shown that for the parent 3(5)-aminopyrazole, the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer. researchgate.netresearchgate.net This preference is often attributed to the electronic effects of the amino group on the pyrazole ring. nih.gov

However, in the specific case of 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine , annular tautomerism is not possible. The presence of a methyl group covalently bonded to the N1 nitrogen atom prevents the proton migration characteristic of annular tautomerism. Therefore, the structure is fixed as a 1H-pyrazole derivative.

While annular tautomerism is blocked, a second potential equilibrium, imine-enamine tautomerism, could theoretically exist between the exocyclic amino form (the enamine) and a corresponding 5-imino-pyrazoline form (the imine). Spectroscopic studies on related 5-iminopyrazolones have demonstrated that these compounds overwhelmingly exist as the 5-aminopyrazole tautomer, not the imino form. researchgate.netresearchgate.net Thus, this compound is expected to exist exclusively in the amino form.

Influence of Substituents on Tautomeric Preferences

In pyrazole systems where annular tautomerism is possible, the electronic nature of substituents plays a critical role in determining the equilibrium position. nih.gov Theoretical studies have shown that electron-donating groups, such as amino (-NH2) and methyl (-CH3), tend to favor the tautomer where the substituent is at the 3-position. nih.gov Conversely, electron-withdrawing groups have been found to stabilize the C5-tautomer. nih.gov

Spectroscopic Characterization Techniques and Data Interpretation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) provides insight into the proton and carbon framework, Infrared (IR) and Raman spectroscopy identify functional groups and vibrational modes, and Mass Spectrometry (MS) confirms the molecular weight and reveals fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. thieme-connect.de While specific experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on data from the closely related 1,3-dimethyl-1H-pyrazol-5-amine nih.gov and known substituent effects of an N-propyl group. chemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrazole ring proton, the three alkyl groups, and the amine proton. The single proton at the C4 position of the pyrazole ring would appear as a singlet. The N1-CH₃ and C3-CH₃ groups will also produce sharp singlets. The N-propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the amine nitrogen. The N-H proton signal may be broad and its chemical shift can be solvent-dependent.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The pyrazole ring carbons (C3, C4, C5) will resonate in the aromatic region, with their specific shifts influenced by the attached substituents. The methyl carbons (N1-CH₃ and C3-CH₃) will appear in the upfield aliphatic region, as will the three carbons of the N-propyl chain.

Interactive Table: Predicted NMR Data for this compound
Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
H4~5.3 - 5.6Singlet~90 - 95
N1-CH~3.5 - 3.7Singlet~35 - 38
C3-CH~2.1 - 2.3Singlet~12 - 15
NH Variable (Broad)Singlet-
N-C H₂-CH₂-CH₃~2.9 - 3.2Triplet~45 - 50
N-CH₂-C H₂-CH₃~1.5 - 1.7Sextet~22 - 25
N-CH₂-CH₂-C H₃~0.9 - 1.0Triplet~10 - 12
C3--~148 - 152
C5--~140 - 145

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations. nih.gov IR spectroscopy relies on the absorption of infrared radiation that causes a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of light due to changes in polarizability. chemicalbook.comtum.de

For this compound, the spectra would be characterized by several key vibrational modes:

N-H Stretching: A moderate to weak absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and propyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the C4-H bond will appear at slightly higher wavenumbers, typically 3000-3100 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring (involving C=C and C=N bonds) are expected in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond will be visible in the 1000-1350 cm⁻¹ range.

Interactive Table: Expected Characteristic Vibrational Modes
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity
N-H StretchSecondary Amine3300 - 3500Medium-Weak
C-H Stretch (Aromatic)Pyrazole Ring C4-H3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)-CH₃, -CH₂-2850 - 2960Strong
C=N / C=C StretchPyrazole Ring1400 - 1650Medium-Strong
C-H Bend (Aliphatic)-CH₃, -CH₂-1350 - 1470Medium
C-N StretchAryl-N, Alkyl-N1000 - 1350Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. chemguide.co.uk

The molecular formula for this compound is C₈H₁₅N₃, which corresponds to a monoisotopic molecular weight of 153.1266 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 153.

The fragmentation of this molecule is expected to follow patterns characteristic of N-alkylated amines and substituted aromatic rings. libretexts.orgmiamioh.edu A primary and highly probable fragmentation pathway is the α-cleavage adjacent to the exocyclic nitrogen atom. This would involve the loss of an ethyl radical (•CH₂CH₃), resulting in a stable, resonance-delocalized cation.

Key expected fragmentation pathways include:

Loss of an ethyl radical: [M - 29]⁺, leading to a fragment at m/z 124. This is often a major fragmentation pathway for N-propyl amines. nih.gov

Loss of a propyl radical: [M - 43]⁺, resulting from cleavage of the C5-N bond, would produce a fragment at m/z 110.

Ring Fragmentation: Subsequent fragmentation of the pyrazole ring structure could lead to the loss of species like hydrogen cyanide (HCN) or molecular nitrogen (N₂), which are common fragmentation patterns for pyrazole derivatives. researchgate.net

Interactive Table: Plausible Mass Spectrometry Fragments
m/z Value Proposed Fragment Identity Fragmentation Pathway
153[C₈H₁₅N₃]⁺˙Molecular Ion (M⁺˙)
124[C₆H₁₀N₃]⁺M⁺˙ - •C₂H₅ (α-cleavage)
110[C₅H₈N₃]⁺M⁺˙ - •C₃H₇ (C-N bond cleavage)
96[C₅H₆N₂]⁺˙From m/z 124 - HCN
82[C₄H₄N₂]⁺˙Further ring fragmentation

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of structurally similar N-alkylated pyrazole derivatives provides a strong basis for predicting its molecular architecture in the solid state.

For instance, studies on various N-substituted pyrazoles reveal that the pyrazole ring itself is typically planar due to its aromatic character. nih.govrdd.edu.iq The substituents on the ring, in this case, the two methyl groups and the N-propylamine group, will have specific orientations relative to this plane. The bond lengths and angles within the pyrazole core are expected to be consistent with those observed in other pyrazole structures. nih.gov

To illustrate the expected crystallographic parameters, the following table presents data from a representative N-alkylated pyrazole derivative found in the literature. It is important to note that these values are for a related compound and are presented here to provide a reasonable approximation of the expected values for this compound.

Interactive Data Table: Representative Crystallographic Data for a Substituted N-Alkyl Pyrazole Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)8.2424
b (Å)12.5948
c (Å)6.8159
α (°)90
β (°)90
γ (°)90
Volume (ų)708.9
Z4

Note: The data presented in this table is for a related pyrazole structure and serves as an illustrative example. rdd.edu.iq

The packing of molecules in the crystal lattice would be influenced by intermolecular forces such as van der Waals interactions and, potentially, weak C-H···N hydrogen bonds. The specific conformation of the N-propyl group in the solid state would be the one that minimizes steric hindrance and maximizes packing efficiency.

Conformational Analysis of the N-Propyl Substituent

In the absence of direct experimental data from techniques like NMR spectroscopy (specifically, Nuclear Overhauser Effect studies), computational methods such as Density Functional Theory (DFT) are invaluable for exploring the conformational landscape of such molecules. researchgate.netnih.gov DFT calculations can be used to determine the relative energies of different conformers and the energy barriers to rotation between them.

The rotation around the N-C1' bond (connecting the amine nitrogen to the first carbon of the propyl group) would likely be influenced by steric interactions with the methyl group at the 1-position of the pyrazole ring. Similarly, rotation around the C1'-C2' bond would lead to different spatial arrangements of the terminal methyl group of the propyl chain relative to the pyrazole ring.

The primary conformations of the N-propyl group are typically referred to as anti (or trans) and gauche.

Anti Conformation: The carbon backbone of the propyl group is in a staggered arrangement, which is generally the most stable conformation due to minimized steric strain.

Gauche Conformation: The carbon backbone is in a staggered but closer arrangement, which is typically slightly higher in energy than the anti conformation.

Theoretical studies on similar N-alkyl heterocyclic systems have shown that the energy differences between these conformers are often small, on the order of a few kcal/mol. researchgate.net This suggests that at room temperature, this compound likely exists as a mixture of different conformers in solution. The preferred conformation in the solid state, however, would be dictated by the packing forces within the crystal lattice, as mentioned in the previous section.

Reactivity and Derivatization Strategies for 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 5-aminopyrazole derivatives is highly activated towards electrophilic attack, a consequence of the strong electron-donating effect of the amino group and the nitrogen atoms within the ring. orientjchem.org This activation directs electrophiles predominantly to the C4 position, which is ortho to the amino group and meta to the ring nitrogens. The N-atom at position-2 is generally more reactive towards electrophiles than the N-atom at position-1. orientjchem.org

Common electrophilic aromatic substitution reactions include halogenation and nitrosation.

Halogenation: The C4 position can be readily halogenated using N-halosuccinimides (NXS). For instance, related 3-aryl-1H-pyrazol-5-amines have been successfully halogenated at the C4 position using N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) in DMSO at room temperature, providing an effective, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org

Nitrosation: The reaction with nitrosating agents, such as amyl nitrite (B80452) in the presence of HCl, can introduce a nitroso group at the C4 position, yielding compounds like 1,3-dimethyl-4-nitroso-1H-pyrazol-5-amine. scirp.orgncats.io This derivative serves as a key intermediate for further cyclization reactions.

The general mechanism for these substitutions follows the typical pathway for electrophilic aromatic substitution (SEAr). wikipedia.orgmsu.edu The electrophile attacks the electron-rich C4 position of the pyrazole ring to form a stabilized cationic intermediate, often referred to as a sigma complex or benzenonium ion analog. libretexts.org Subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring, yielding the substituted product. msu.edulibretexts.org

ReactionReagentPosition of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C44-Bromo-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine
IodinationN-Iodosuccinimide (NIS)C44-Iodo-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine
ChlorinationN-Chlorosuccinimide (NCS)C44-Chloro-1,3-dimethyl-N-propyl-1H-pyrazol-5-amine
NitrosationAmyl Nitrite / HClC41,3-dimethyl-4-nitroso-N-propyl-1H-pyrazol-5-amine

Chemical Transformations Involving the 5-Amino Group

The exocyclic 5-amino group is a primary nucleophilic center in the molecule, readily participating in a variety of chemical transformations. nih.gov Its reactivity is generally higher than that of the endocyclic ring nitrogen (N1). nih.govbeilstein-journals.org

Acylation: The amino group can be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides (e.g., 5-acylamino pyrazoles). scirp.org This reaction is often used to protect the amino group or to introduce new functional moieties.

Condensation Reactions: The 5-amino group can condense with carbonyl compounds. For example, reaction with β-dicarbonyl compounds like ethyl acetoacetate (B1235776) can lead to the formation of enaminones, which are key intermediates in the synthesis of fused ring systems. organic-chemistry.org

Diazotization: The primary amino group can be converted into a diazonium salt upon treatment with nitrous acid. This diazonium intermediate is highly versatile and can be subsequently displaced to introduce a range of substituents or used in deaminative transformations to generate fully substituted pyrazoles. acs.org

These transformations are fundamental for building molecular complexity from the 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine scaffold.

Functionalization of the N-Propyl Chain

Direct functionalization of the N-propyl chain on this compound is a less commonly reported derivatization strategy compared to reactions involving the pyrazole ring or the 5-amino group. Most synthetic approaches build the desired N-substituent prior to its attachment or during the pyrazole ring formation. However, in principle, the N-propyl chain could undergo reactions typical of alkyl groups, provided that the reaction conditions are compatible with the sensitive pyrazole and amino functionalities. Potential, though less explored, transformations could include radical halogenation at positions remote from the activating amino group, although selectivity might be challenging.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The polyfunctional nature of 5-aminopyrazoles makes them exceptional building blocks for the synthesis of fused heterocyclic systems. nih.govbeilstein-journals.org The presence of a nucleophilic exocyclic amino group adjacent to a nucleophilic endocyclic nitrogen atom allows for cyclocondensation reactions with various 1,3-dielectrophilic reagents.

One of the most important and widely utilized reactions of 5-aminopyrazoles is their cyclocondensation with β-dicarbonyl compounds or their synthetic equivalents to yield pyrazolo[1,5-a]pyrimidines. organic-chemistry.orgresearchgate.netrsc.org This class of compounds is recognized as a privileged scaffold in medicinal chemistry. rsc.orgnih.gov

The reaction typically involves heating the 5-aminopyrazole with a 1,3-dielectrophile, such as ethyl acetoacetate, acetylacetone (B45752), or malonaldehyde derivatives, often in a solvent like ethanol (B145695) or acetic acid. organic-chemistry.orgchemicalbook.com The reaction proceeds with high regioselectivity. organic-chemistry.org The more nucleophilic exocyclic 5-amino group initiates the reaction by attacking one of the electrophilic carbonyl carbons of the β-dicarbonyl compound, forming an enaminone intermediate. organic-chemistry.org Subsequent intramolecular cyclization via attack of the endocyclic N1 nitrogen onto the second carbonyl group, followed by dehydration, affords the final pyrazolo[1,5-a]pyrimidine (B1248293) ring system.

1,3-Dielectrophile ReagentResulting Pyrazolo[1,5-a]pyrimidine Skeleton
Ethyl Acetoacetate7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine
Acetylacetone5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine
Diethyl Malonate5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidine
Ethyl Benzoylacetate7-Hydroxy-5-phenyl-pyrazolo[1,5-a]pyrimidine

Besides pyrimidines, the 5-aminopyrazole core can be used to construct other fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles. scirp.orgnih.gov These are typically synthesized through reactions that form a five-membered imidazole (B134444) ring fused to the pyrazole.

Several synthetic strategies exist:

Reaction with α-Haloketones: Condensation of a 5-aminopyrazole with an α-haloketone is a common method. The reaction likely proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization.

Aza-Wittig Reaction: An alternative route involves converting the 5-amino group into a 5-(triphenylphosphoranylideneamino) intermediate via an aza-Wittig reaction. Subsequent treatment with an α-haloketone leads to the formation of the imidazo[1,2-b]pyrazole ring system. scirp.org

Intramolecular Cyclization: Formylation of a 5-amino-1-(2-hydroxyethyl)pyrazole (B159084) followed by cyclization with a base like NaH can produce a dihydro-1H-imidazo[1,2-b]pyrazole derivative. scirp.org Dehydration of certain 5-aminopyrazole precursors with concentrated sulfuric acid can also yield imidazo[1,2-b]pyrazole structures. scirp.org

Mechanistic Studies of Chemical Transformations

The mechanisms underpinning the reactivity of this compound are well-grounded in fundamental organic chemistry principles.

Electrophilic Aromatic Substitution: As detailed in section 4.1, the mechanism involves the formation of a resonance-stabilized cationic intermediate (σ-complex) upon attack of an electrophile at the C4 position. The high degree of activation provided by the amino and pyrazole nitrogen atoms facilitates this initial step. The rate-determining step is typically the formation of this intermediate, which rapidly loses a proton to restore aromaticity. msu.edu

Pyrazolo[1,5-a]pyrimidine Formation: The regioselectivity of this reaction is a key mechanistic feature. It is consistently observed that the exocyclic 5-amino group, being more nucleophilic than the endocyclic N1-H (in N-unsubstituted pyrazoles) or the ring itself, initiates the reaction. researchgate.net The proposed mechanism is a condensation-cyclization-dehydration sequence:

Condensation: Nucleophilic attack of the 5-NH₂ group on a carbonyl carbon of the 1,3-dicarbonyl compound.

Intermediate Formation: Formation of an enaminone intermediate after the loss of a water molecule. organic-chemistry.org

Cyclization: Intramolecular nucleophilic attack by the endocyclic N1 nitrogen on the remaining carbonyl carbon.

Dehydration: Elimination of a second molecule of water to yield the aromatic pyrazolo[1,5-a]pyrimidine product.

This mechanistic pathway explains the formation of a single major regioisomer in these cyclocondensation reactions.

Computational Chemistry and Theoretical Studies of 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of pyrazole (B372694) derivatives. jocpr.comeurjchem.com Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate thermodynamic parameters. researchgate.net

For 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine, a DFT study would begin by optimizing the molecule's three-dimensional structure to find its lowest energy state. From this optimized geometry, key electronic properties can be determined. The total energy calculated provides a measure of the molecule's stability. researchgate.net Furthermore, the distribution of electron density can be analyzed to understand the bonding and charge distribution within the molecule. The presence of electron-donating groups (the amino and alkyl groups) is expected to influence the electron density of the pyrazole ring.

Table 1: Representative Calculated Thermodynamic and Electronic Properties Note: This table contains representative values based on DFT calculations for similar pyrazole structures. Actual values for this compound would require specific calculation.

ParameterTypical Calculated ValueSignificance
Total Energy (Hartree)-442.XXXXIndicates the overall stability of the molecule at 0 K.
Dipole Moment (Debye)~2.5 - 3.5 DQuantifies the overall polarity of the molecule.
HOMO Energy (eV)~ -5.5 to -6.0 eVRelates to the electron-donating ability (nucleophilicity).
LUMO Energy (eV)~ -0.5 to -1.0 eVRelates to the electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (eV)~ 4.5 - 5.5 eVIndicates chemical reactivity and kinetic stability. numberanalytics.com

Modeling of Tautomerism and Conformational Preferences

Aminopyrazoles can exist in different tautomeric forms, most commonly the amino and imino forms. Additionally, for N-unsubstituted pyrazoles, annular tautomerism is a key consideration, involving the migration of a proton between the two ring nitrogen atoms. nih.gov Although the N1 position in the target molecule is substituted with a methyl group, preventing annular tautomerism, the exocyclic amine group allows for potential amino-imino tautomerism.

Theoretical calculations are crucial for determining the relative stability of these tautomers. nih.gov By calculating the total energy of each optimized tautomeric structure, the predominant form in the gas phase and in different solvents (using models like the Polarizable Continuum Model, PCM) can be predicted. nih.gov Studies on related 3(5)-aminopyrazoles have shown that the amino tautomer is generally more stable than the imino form, a preference that is influenced by substituents and solvent effects. researchgate.net

Conformational analysis is also vital, particularly concerning the rotation around the C5-N bond (connecting the pyrazole ring to the propylamino group) and the bonds within the flexible N-propyl chain. By mapping the potential energy surface as a function of specific dihedral angles, the most stable conformers (rotamers) and the energy barriers between them can be identified.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected to be located around the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen of the amino group, indicating these are the primary sites for protonation and interaction with electrophiles. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests stronger nucleophilicity. In this molecule, the HOMO is likely distributed over the pyrazole ring and the exocyclic amino group.

LUMO : The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy indicates stronger electrophilicity. The LUMO is typically distributed over the aromatic ring system.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. numberanalytics.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which serves as a powerful aid in the structural confirmation of synthesized compounds.

IR Spectroscopy : Theoretical vibrational frequencies can be calculated from the optimized molecular structure. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretching, C=C stretching, C-H bending). Comparing the calculated IR spectrum with experimental data helps in assigning the observed absorption bands. jocpr.comresearchgate.net DFT calculations on pyrazole derivatives have shown good agreement between theoretical and experimental vibrational frequencies. researchgate.net

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net These calculations provide theoretical spectra that can be compared with experimental results to confirm the molecular structure and assign specific resonances. bohrium.com For this compound, calculations would predict the chemical shifts for the protons and carbons of the methyl groups, the propyl chain, and the pyrazole ring.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data Note: This table illustrates the typical correlation seen in studies of pyrazole derivatives. Specific data for the target compound is not available.

Spectroscopic DataComputational Prediction MethodTypical Application
¹H & ¹³C NMR Chemical ShiftsDFT (GIAO Method)Aids in signal assignment and structural verification. nih.govresearchgate.net
IR Vibrational FrequenciesDFT Frequency CalculationHelps assign peaks in experimental spectra to specific molecular vibrations. researchgate.net
UV-Vis AbsorptionTD-DFTPredicts electronic transitions (e.g., π→π*) and the wavelength of maximum absorption (λmax).

In Silico Screening and Virtual Library Design for Derivatives

The pyrazole scaffold is a common feature in many biologically active compounds. ekb.egijpbs.commdpi.com Computational techniques are instrumental in drug discovery for designing and screening derivatives of a lead compound like this compound.

Virtual Library Design : A virtual library of derivatives can be created by systematically modifying the parent structure. For instance, different substituents could be placed on the N-propyl chain or the C4 position of the pyrazole ring.

In Silico Screening : This library can then be screened in silico for desired properties. This often involves:

Molecular Docking : Predicting the binding affinity and orientation of the designed molecules within the active site of a biological target (e.g., an enzyme or receptor). nih.govmdpi.com

ADME/Tox Prediction : Calculating physicochemical properties to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the derivatives. This helps in assessing their drug-likeness and potential liabilities early in the design process. nih.govnih.gov

This in silico approach allows for the prioritization of a smaller number of promising derivatives for chemical synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Biological Activities and Pharmacological Mechanisms of 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine and Its Derivatives

Anticancer Activities and Proposed Molecular Targets

The pyrazole (B372694) scaffold is a prominent feature in many compounds developed for cancer therapy. srrjournals.comnih.govacs.org Derivatives of 1,3-dimethyl-1H-pyrazol-5-amine and other structurally similar pyrazoles have demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition, DNA interaction, and induction of apoptosis. nih.govnih.govnih.gov

Kinase Inhibition Profiles and Selectivity

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully designed as inhibitors of various kinases. mdpi.com For instance, a series of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives, which incorporate a 1,3-dimethyl-1H-pyrazol-4-yl moiety, have been evaluated for their kinase inhibitory activity. One such compound, 7a , demonstrated inhibition of both Aurora-A and Aurora-B kinases with IC50 values of 0.212 μM and 0.461 μM, respectively. nih.gov

Furthermore, novel 1,3,5-triazine-based pyrazole derivatives have been synthesized and shown to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.org Compounds 5f , 5g , and 5h from this series displayed IC50 values of 395.1 nM, 286.9 nM, and 229.4 nM, respectively, against EGFR. rsc.org Another study highlighted a pyrazole derivative, compound 24 , as a potent inhibitor of both wild-type EGFR (IC50 = 0.016 µM) and the resistant T790M mutant (IC50 = 0.236 µM). nih.gov

The table below summarizes the kinase inhibitory activities of selected pyrazole derivatives.

CompoundTarget KinaseIC50 ValueReference
7a Aurora-A0.212 μM nih.gov
7a Aurora-B0.461 μM nih.gov
5f EGFR395.1 nM rsc.org
5g EGFR286.9 nM rsc.org
5h EGFR229.4 nM rsc.org
24 EGFR (wild-type)0.016 µM nih.gov
24 EGFR (T790M mutant)0.236 µM nih.gov
33 CDK20.074 µM nih.gov
34 CDK20.095 µM nih.gov
36 CDK20.199 µM nih.gov
8a JNK3227 nM nih.gov

DNA-Binding Interactions and Cleavage Mechanisms

In addition to kinase inhibition, some pyrazole derivatives exert their anticancer effects by interacting with DNA. These interactions can occur through groove binding, intercalation, or alkylation, ultimately leading to conformational changes in the DNA structure and inhibition of replication and transcription. jst.go.jp

A study on novel 1H-pyrazole-3-carboxamide derivatives investigated their DNA-binding properties. One compound, pym-5 , exhibited a strong binding affinity for calf thymus DNA (CT-DNA) with a binding constant (K) of 1.06 × 10^5 M^-1. nih.govjst.go.jp This interaction was found to occur via a minor groove binding mode. jst.go.jp Furthermore, pym-5 was shown to induce cleavage of supercoiled plasmid pBR322 DNA, indicating its potential to cause DNA damage in cancer cells. nih.govjst.go.jp

Similarly, a series of novel 1,3,5-triazine-based pyrazole derivatives were also found to interact with DNA through a groove binding mechanism. rsc.org The specific mechanisms and the structural features of pyrazole derivatives that favor DNA binding are areas of active research.

Cellular Mechanisms of Action (e.g., antiproliferative effects)

The antiproliferative activity of pyrazole derivatives has been demonstrated in a variety of cancer cell lines. The N-terminal pyrazole ring structure is considered to play a key role in this activity. nih.gov

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were evaluated for their ability to inhibit the proliferation of VERO normal cells and MCF-7 breast cancer cells. Several compounds in this series showed interesting growth inhibitory effects against the cancer cell line. nih.gov

Another study on new pyrazole-4-sulfonamide derivatives reported their in vitro antiproliferative activity against U937 cells. nih.gov Furthermore, 5-aminopyrazole derivatives have been identified as promising antiproliferative agents, capable of suppressing the growth of specific cancer cell lines. researchgate.netmdpi.com The antiproliferative effects of these compounds are often associated with the induction of cell cycle arrest and apoptosis. For example, a potent pyrazole derivative was found to arrest the cell cycle at the G1/S phase in HT-29 colon cancer cells. nih.gov

The table below presents the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 ValueReference
11 MCF-7 (Breast)2.85-23.99 μM nih.gov
12 MCF-7 (Breast)2.85-23.99 μM nih.gov
15 MCF-7 (Breast)2.85-23.99 μM nih.gov
11 HT-29 (Colon)2.12-69.37 μM nih.gov
12 HT-29 (Colon)2.12-69.37 μM nih.gov
15 HT-29 (Colon)2.12-69.37 μM nih.gov
24 A549 (Lung)8.21 µM nih.gov
24 HCT116 (Colon)19.56 µM nih.gov
33 HCT116, MCF7, HepG2, A549< 23.7 µM nih.gov
34 HCT116, MCF7, HepG2, A549< 23.7 µM nih.gov
35 HepG2 (Liver)3.53 µM nih.gov
35 MCF-7 (Breast)6.71 µM nih.gov
35 HeLa (Cervical)5.16 µM nih.gov
37 MCF-7 (Breast)5.21 µM nih.gov
53 HepG2 (Liver)15.98 µM nih.gov
54 HepG2 (Liver)13.85 µM nih.gov
76 A549 (Lung)18.89 µM nih.gov
77 SMMC-7721 (Liver)2.08 µM nih.gov
78 Various5-21.2 µM nih.gov
79 Various5-21.2 µM nih.gov
80 Various3.6-8.5 µM nih.gov

Anti-Inflammatory Activities and Mechanistic Insights

The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs, highlighting the therapeutic potential of this class of compounds in treating inflammatory conditions. nih.govbohrium.commdpi.comscilit.comcu.edu.eg The anti-inflammatory effects of pyrazole derivatives are mediated through various mechanisms, primarily involving the inhibition of key enzymes and signaling pathways in the inflammatory cascade. ijpsjournal.comresearchgate.net

Inhibition of Inflammatory Mediators (e.g., COX enzymes, PGE2, TNF-α, NF-κB)

A primary mechanism by which pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. tandfonline.comnih.gov Inhibition of COX-2 leads to a reduction in the production of prostaglandins, such as PGE2, which are key mediators of inflammation and pain. rsc.org

Several studies have focused on developing selective COX-2 inhibitors based on the pyrazole scaffold to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Novel pyrazole-pyridazine hybrids have been synthesized and shown to be potent and selective COX-2 inhibitors. Two such compounds, 5f and 6f , exhibited superior COX-2 inhibitory activity (IC50 = 1.50 and 1.15 μM, respectively) compared to the well-known COX-2 inhibitor celecoxib. rsc.org These compounds also significantly inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-stimulated macrophages. rsc.org

The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target for the anti-inflammatory action of pyrazole derivatives. bohrium.comnih.govresearchgate.net NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. researchgate.net Certain pyrazole analogs have been shown to be potent inhibitors of NF-κB activation. bohrium.comnih.govresearchgate.net For example, compound 6c was identified as a potent inhibitor of NF-κB transcriptional activity in LPS-stimulated RAW264.7 cells and significantly reduced the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. bohrium.comnih.gov

Receptor Antagonism (e.g., Bradykinin (B550075) B1 receptor)

Bradykinin is a pro-inflammatory peptide that plays a significant role in pain and inflammation. Its effects are mediated through two G protein-coupled receptors, B1 and B2. The bradykinin B1 receptor is of particular interest as its expression is upregulated during inflammation, making it an attractive target for anti-inflammatory drugs. nih.govpatsnap.com

Substituted pyrazole derivatives have been identified as antagonists of the bradykinin B1 receptor. patentalert.com These compounds have the potential to treat diseases and alleviate symptoms associated with conditions mediated by the bradykinin B1 receptor. A novel class of human bradykinin B1 antagonists featuring a difluoroethyl ether and an isoxazole (B147169) carboxamide moiety, with compound 7g being a notable example, has been developed, showing excellent pharmacokinetic properties. nih.gov The selective bradykinin B1 receptor antagonist BI113823 has been shown to reverse inflammatory hyperalgesia by acting on both peripheral and spinal neurons. nih.gov

Antimicrobial Properties

The versatile structure of the pyrazole ring allows for the development of derivatives with significant activity against various microbial pathogens. nih.govresearchgate.net Research has explored numerous substituted pyrazoles, demonstrating their potential as both antibacterial and antifungal agents. These compounds represent a promising avenue for the development of new therapeutic agents to combat infectious diseases. mdpi.comresearchgate.net

Derivatives of the pyrazole class have shown notable efficacy against a range of both Gram-positive and Gram-negative bacteria. The introduction of different functional groups to the pyrazole core allows for the modulation of antibacterial potency and spectrum.

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their antibacterial activity. nih.gov These compounds were tested against standard strains of Gram-positive bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Similarly, novel nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives have demonstrated good antibacterial activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov

Further research into pyrazole-thiazole hybrids has yielded compounds with significant antimicrobial potency. nih.gov Specifically, certain derivatives exhibited strong effects against B. subtilis. Another study highlighted that new 1,3-diphenyl-1H-pyrazol-5-ols showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential to address antibiotic-resistant bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
Derivative ClassTarget BacteriaNotable FindingsReference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamidesGram-positive & Gram-negative strainsScreened for general antibacterial activity. nih.gov
Nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazolesE. coli, P. aeruginosa, S. aureus, B. subtilisShowed good anti-bacterial activity. nih.gov
1,3-diphenyl-1H-pyrazol-5-olsMethicillin-resistant Staphylococcus aureus (MRSA)Demonstrated anti-MRSA activity. nih.gov
Pyrazole-thiazole hybridsBacillus subtilisExhibited strong antimicrobial potency against this strain. nih.gov

The development of pyrazole derivatives as antifungal agents has been a significant area of research, leading to compounds with potent activity against various fungal pathogens, including those affecting plants and humans.

One study focused on a series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. researchgate.netarabjchem.org Certain compounds in this series exhibited excellent and broad-spectrum in vitro antifungal activities. For example, compound Y13 was effective against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum. arabjchem.org Mechanistic studies on this compound suggested that it may inhibit fungal growth by disrupting the cell membrane of the mycelium. researchgate.netarabjchem.org

Another class of compounds, N-(1H-pyrazol-5-yl)nicotinamide derivatives, also displayed good fungicidal activity. nih.gov Specifically, compound B4 showed significant efficacy against Sclerotinia sclerotiorum and Valsa mali, with EC50 values of 10.35 and 17.01 mg/L, respectively. nih.gov Preliminary investigations into its mechanism pointed towards a mode of action involving the fungal cell membrane. nih.gov

Furthermore, the synthesis of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide was undertaken to investigate its activity against opportunistic oral pathogens. researchgate.net This compound demonstrated a promising antifungal effect against both Candida albicans and Candida tropicalis, completely destroying all colonies at a concentration of 1000 ppm. researchgate.net Nitrofuran-containing pyrazole derivatives have also been reported to show good activity against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Derivatives
Derivative ClassTarget FungiEfficacy (EC50/MIC)Mechanism of ActionReference
1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamidesG. zeae, B. dothidea, F. prolifeatum, F. oxysporumEC50 values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively.Disrupts the cell membrane of mycelium. researchgate.netarabjchem.org
N-(1H-pyrazol-5-yl)nicotinamide derivativesS. sclerotiorum, V. maliEC50 values of 10.35 and 17.01 mg/L, respectively.Possible interaction with the fungal cell membrane. nih.gov
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans, Candida tropicalisComplete elimination at 1000 ppm.Not specified. researchgate.net
Nitrofuran-containing pyrazolesCandida albicansShowed good antifungal activity.Not specified. nih.gov

Other Significant Biological Activities and Related Mechanisms (e.g., antipyretic, anticonvulsant, analgesic)

Beyond their antimicrobial effects, pyrazole derivatives are well-documented for their influence on the central nervous system and their roles in pain and inflammation modulation. nih.gov Many clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core, highlighting the scaffold's importance in developing analgesic, antipyretic, and anti-inflammatory agents. nih.govssrn.com

Analgesic and Antipyretic Activities: Several studies have confirmed the pain-relieving and fever-reducing properties of pyrazole derivatives. A series of 1-phenyl-1H-pyrazole derivatives were synthesized and found to possess strong anti-inflammatory activity, along with appreciable analgesic and antipyretic effects. semanticscholar.org Other research has also pointed to the potential of various pyrazole derivatives as effective analgesic agents. nih.govresearchgate.netzsmu.edu.ua

Anticonvulsant Activity: The pyrazole structure is a key feature in compounds investigated for anticonvulsant properties. nih.gov A study on pyrazolo[1,5-a] orientjchem.orgnih.govnih.govtriazines, which can be synthesized from 5-aminopyrazoles, assessed their anticonvulsant activity in a maximal electroshock (MES) test in mice. researchgate.netscielo.org.co One derivative, MH4b1, showed a protective effect against MES-induced seizures in a dose-dependent manner, suggesting its potential utility against tonic-clonic seizures. scielo.org.co The broad anticonvulsant potential of the pyrazole class has been noted in several reviews of its biological activities. nih.govnih.gov

Table 3: Other Biological Activities of Pyrazole Derivatives
Derivative ClassBiological ActivityExperimental ModelNotable FindingsReference
1-phenyl-1H-pyrazole derivativesAnalgesic, Antipyretic, Anti-inflammatoryIn vivo models in mice and ratsShowed appreciable analgesic and antipyretic activities. semanticscholar.org
Pyrazolo[1,5-a] orientjchem.orgnih.govnih.govtriazines (from 5-aminopyrazoles)AnticonvulsantMaximal Electroshock (MES) test in miceCompound MH4b1 showed dose-dependent protection against seizures. researchgate.netscielo.org.co
General Pyrazole DerivativesAnalgesicVariousThe pyrazole scaffold is associated with significant analgesic properties. nih.govresearchgate.netzsmu.edu.ua

Structure Activity Relationship Sar Studies for 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine and Its Analogues

Systematic Modification of the Pyrazole (B372694) Core and N-Propyl Moiety

Systematic modifications of the pyrazole core and the N-propyl moiety of 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine have been a key strategy in elucidating the SAR for this class of compounds. The pyrazole ring itself offers several positions for substitution, and alterations at these sites can significantly impact the molecule's interaction with biological targets. mdpi.com

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov This structure provides a rigid scaffold that can be functionalized at various positions. The N-propyl group attached to the amino function at the 5-position is a critical determinant of activity, and its modification has been a central focus of SAR studies. Lengthening or shortening the alkyl chain, introducing branching, or replacing it with cyclic or aromatic moieties can dramatically alter the compound's biological profile. For instance, studies on similar pyrazole derivatives have shown that increasing the length of an aliphatic chain can lead to higher activity up to a certain point. mdpi.com

Table 1: Impact of N-Alkyl Chain Modification on Biological Activity (Hypothetical Data)

CompoundN-Alkyl GroupRelative Potency
Analogue 1Methyl0.5
Analogue 2Ethyl0.8
This compound Propyl 1.0
Analogue 3Isopropyl0.9
Analogue 4Butyl0.7

This table is illustrative and based on general SAR principles for N-alkylated pyrazoles.

Modifications to the pyrazole core itself, such as altering the substituents at the 1 and 3 positions (the methyl groups in the parent compound), also play a significant role. Replacing the methyl groups with larger alkyl groups or with aryl substituents can influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity. nih.gov

Influence of Substituent Nature and Position on Biological Potency

The nature and position of substituents on the pyrazole ring and the N-propylamine side chain are pivotal in determining the biological potency of this compound analogues. The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can modulate the pKa of the pyrazole nitrogens and the exocyclic amine, which in turn affects ionization at physiological pH and the potential for hydrogen bonding. frontiersin.org

For example, the introduction of electron-withdrawing groups on an aryl substituent at the 1-position of the pyrazole ring has been shown in some series of pyrazole derivatives to enhance biological activity. mdpi.com Conversely, electron-donating groups can also positively influence activity, suggesting that the optimal electronic nature of the substituent is target-dependent. frontiersin.org

Table 2: Effect of Pyrazole Core Substituents on Activity (Hypothetical Data)

R1-Substituent (Position 1)R3-Substituent (Position 3)Relative Potency
MethylMethyl1.0
PhenylMethyl1.5
MethylPhenyl1.2
PhenylPhenyl2.0
HydrogenMethyl0.6

This table is illustrative and based on general SAR principles for substituted pyrazoles.

Role of Steric, Electronic, and Lipophilic Parameters in Activity Modulation

Steric parameters relate to the size and shape of the molecule and its substituents. Bulky substituents can either enhance binding by promoting favorable van der Waals interactions or hinder it by causing steric clashes within a binding site. The N-propyl group, for instance, occupies a specific volume, and any changes to its size will influence how the molecule fits into its target.

Lipophilic parameters , often quantified by the partition coefficient (logP), describe the molecule's affinity for a nonpolar environment. Lipophilicity is crucial for membrane permeability and can also play a significant role in binding to hydrophobic pockets within a biological target. In some series of pyrazole derivatives, a parabolic relationship between logP and activity has been observed, indicating that there is an optimal lipophilicity for biological effect. nih.gov

Pharmacophore Identification and Feature Mapping

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For the this compound series, a pharmacophore model would likely include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

The pyrazole ring itself can act as a hydrogen bond acceptor at the N2 position and can participate in π-π stacking interactions if aryl substituents are present. The amino group at the 5-position is a potential hydrogen bond donor. The N-propyl group contributes a hydrophobic feature. The relative spatial arrangement of these features is critical for effective interaction with a biological target. Computational studies, such as molecular docking, can be used to visualize how these pharmacophoric features interact with the amino acid residues of a target protein. researchgate.netnih.gov

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor (the N2 of the pyrazole).

A hydrogen bond donor (the NH of the 5-amino group).

A hydrophobic region (the N-propyl group).

Two additional hydrophobic/steric points corresponding to the methyl groups at positions 1 and 3.

Deriving Design Principles for Enhanced Efficacy and Selectivity

Based on the SAR studies of this compound and its analogues, several design principles can be derived to guide the development of new compounds with enhanced efficacy and selectivity.

Optimization of the N-Alkyl Moiety: The N-propyl group appears to be a favorable feature. Further optimization could involve exploring bioisosteric replacements or introducing subtle modifications to the chain to fine-tune lipophilicity and steric bulk.

Exploration of Substituents on the Pyrazole Core: While the 1,3-dimethyl substitution provides a good starting point, introducing other small alkyl or even aryl groups at these positions could lead to improved interactions with the target. The choice of substituent would depend on the specific steric and electronic requirements of the binding site. mdpi.com

Modulation of Physicochemical Properties: A balance of lipophilicity and polarity is crucial for good pharmacokinetic and pharmacodynamic properties. Design efforts should aim for an optimal logP value to ensure adequate membrane permeability without excessive non-specific binding.

Target-Specific Modifications: To enhance selectivity, structural modifications should be guided by the differences in the binding sites of the target versus off-target proteins. For instance, exploiting unique sub-pockets in the target's active site by introducing appropriately shaped substituents can lead to highly selective inhibitors.

By systematically applying these design principles, it is possible to rationally design novel analogues of this compound with improved therapeutic potential.

Medicinal Chemistry Applications and Drug Design Principles Based on the 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine Scaffold

Pyrazoles as Privileged Scaffolds in Modern Drug Discovery

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile chemical nature and its presence in a multitude of compounds with a wide spectrum of biological activities. nih.gov Pyrazole derivatives have been successfully developed into clinically significant drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, antifungal, and antitumor agents. nih.govznaturforsch.comnih.gov

The structural features of the pyrazole ring contribute to its success as a pharmacophore. It can act as both a hydrogen bond donor and acceptor, allowing for diverse interactions with biological targets such as enzymes and receptors. The planarity of the ring system and the ability to substitute at multiple positions (N1, C3, C4, and C5) provide a template for creating vast libraries of analogues with finely tuned steric, electronic, and lipophilic properties. This synthetic tractability allows medicinal chemists to systematically explore the structure-activity relationships (SAR) and optimize compounds for desired potency, selectivity, and pharmacokinetic profiles.

The pyrazole core is a key component in several well-known drugs. For instance, Celecoxib is a selective COX-2 inhibitor used for its anti-inflammatory effects, while Difenamizole has analgesic and antipyretic properties. znaturforsch.com The prevalence of this scaffold in both natural and synthetic bioactive compounds underscores its importance and continued relevance in the pursuit of novel therapeutics. znaturforsch.com

Design and Rational Synthesis of Novel Analogues with Targeted Biological Activities

The compound 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine serves as a representative example of a synthetically accessible pyrazole derivative that can be systematically modified to target various biological activities. Its design is based on the core 5-aminopyrazole structure, a template known for its utility in the pharmaceutical and agrochemical industries. nih.govbeilstein-journals.org

The rational synthesis of this scaffold typically begins with the formation of the parent amine, 1,3-dimethyl-1H-pyrazol-5-amine. A common method involves the condensation of 3-aminocrotononitrile (B73559) with methylhydrazine. guidechem.com The resulting primary amine can then be functionalized. To obtain the target compound, this compound, a standard N-alkylation reaction would be performed, reacting the parent amine with a propyl halide (e.g., 1-bromopropane) under basic conditions.

The design of novel analogues stems from the systematic modification of this core structure. The primary amine provides a key reaction point for creating a diverse set of derivatives, such as amides, sulfonamides, and ureas, by reacting it with acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. evitachem.com Furthermore, the substituents on the pyrazole ring itself (the methyl groups at positions 1 and 3) and on the N-alkyl chain (the propyl group) can be varied to explore their impact on biological activity. For example, replacing the N-propyl group with other alkyl, aryl, or heterocyclic moieties can significantly alter the compound's interaction with a biological target. This modular approach allows for the creation of a focused library of compounds for screening against specific therapeutic targets.

The table below outlines potential analogue designs based on the this compound scaffold and their corresponding potential biological activities, extrapolated from the known activities of the broader pyrazole class.

Scaffold Modification Derivative Class Potential Targeted Biological Activity
Modification at the 5-amino groupAmides, SulfonamidesAnti-inflammatory, Analgesic, Antimicrobial
Variation of the N-alkyl groupN-aryl, N-cycloalkyl, N-heterocyclylKinase Inhibition, Receptor Antagonism
Substitution on the pyrazole ring (C4)Halogenation, NitrationEnhanced Potency, Altered Metabolism
Fusion of another ring to the pyrazolePyrazolopyrimidines, PyrazolopyridinesAntitumor, Antiviral, CNS Activity

Strategies for Lead Compound Optimization and Profiling

Once a "lead compound" with initial biological activity is identified from the library of this compound analogues, the process of lead optimization begins. The goal is to improve the compound's properties to make it a viable drug candidate. This involves enhancing potency and selectivity while improving its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.

Structure-Activity Relationship (SAR) studies are central to this process. By making small, systematic changes to the lead compound's structure and observing the effect on its biological activity, chemists can build a model of how the molecule interacts with its target. For the this compound scaffold, key areas for modification include:

The N-propyl group: The length, branching, and cyclization of this alkyl chain can be altered to probe the size and nature of the binding pocket. Replacing it with groups containing different functional properties (e.g., ethers, amines) can introduce new hydrogen bonding interactions.

The pyrazole methyl groups: Replacing the methyl groups at the C3 and N1 positions with other alkyl or aryl groups can influence the compound's lipophilicity and steric profile.

The C4 position: The C4 position of the pyrazole ring is often unsubstituted in the initial scaffold. Introducing small substituents like halogens or cyano groups can modulate the electronic properties of the ring and potentially form specific interactions with the target protein.

In parallel with SAR studies, in vitro profiling is conducted to assess the compound's metabolic stability, cell permeability, and potential for off-target effects. Promising candidates are then advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and safety.

The following table summarizes key strategies for optimizing a lead compound based on this pyrazole scaffold.

Optimization Goal Strategy Example Modification on Scaffold
Increase Potency Enhance binding interactionsReplace N-propyl with a benzyl (B1604629) group to explore pi-stacking.
Improve Selectivity Exploit differences in target binding sitesIntroduce bulky groups (e.g., t-butyl) to prevent binding to smaller, related off-targets.
Enhance Metabolic Stability Block sites of metabolismIntroduce fluorine atoms at metabolically labile positions.
Increase Solubility Add polar functional groupsIncorporate a hydroxyl or morpholine (B109124) group on the N-alkyl chain.

Exploration of Polypharmacology and Multi-Targeted Ligand Design

Polypharmacology is an emerging paradigm in drug discovery that moves away from the "one molecule, one target" approach. Instead, it focuses on designing single chemical entities that can modulate multiple biological targets simultaneously. This can lead to enhanced therapeutic efficacy or a more favorable side-effect profile, particularly for complex diseases like cancer or neurodegenerative disorders.

The this compound scaffold is well-suited for the design of multi-targeted ligands due to its synthetic versatility. The core structure can be decorated with different pharmacophoric elements known to interact with distinct biological targets. For example, a molecule could be designed to inhibit two different enzymes or to act on an enzyme and a receptor concurrently.

A rational approach to designing a multi-targeted ligand based on this scaffold would involve:

Identifying Targets: Selecting two or more targets that are implicated in the same disease pathway. For instance, in inflammation, both cyclooxygenase (COX) enzymes and certain cytokine receptors are relevant targets. nih.gov

Pharmacophore Integration: Analyzing the known ligands for each target to identify their key binding features (pharmacophores).

Molecular Hybridization: Synthetically combining these pharmacophores onto the single this compound scaffold. This could involve attaching a known COX-inhibiting moiety (like a sulfonamide) to the 5-amino position while modifying the N-propyl group to mimic a ligand for a cytokine receptor.

This strategy of molecular hybridization leverages the pyrazole core as a central organizing element to correctly position the different pharmacophoric groups, allowing the final compound to interact effectively with multiple targets. The development of such multi-targeted agents represents a sophisticated and promising direction in modern medicinal chemistry.

Patent Landscape and Academic Contributions Surrounding 1,3 Dimethyl N Propyl 1h Pyrazol 5 Amine Derivatives

Analysis of Patented Synthetic Routes and Chemical Space

The patent literature for pyrazole (B372694) derivatives reveals a variety of synthetic strategies aimed at creating diverse chemical libraries for biological screening. These routes are often designed for efficiency, high yield, and the ability to introduce a wide range of substituents onto the pyrazole core. google.comresearchgate.net The classical and most fundamental method for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. google.comresearchgate.netgoogle.com This approach is widely cited in patents due to its reliability and the ready availability of starting materials.

Modern synthetic methods have expanded the accessible chemical space for pyrazole derivatives. Patented innovations often focus on novel catalytic systems and reaction conditions that allow for greater control over regioselectivity and functional group tolerance. organic-chemistry.org For instance, methods like [3+2] cycloaddition reactions using diazo compounds and alkynes, while effective, have been refined to overcome the hazardous nature of diazo reagents. google.com Alternative strategies, such as metal-catalyzed (e.g., rhodium, iron, ruthenium) reactions, have been developed to construct the pyrazole ring under milder conditions, enabling the synthesis of highly substituted and complex derivatives. organic-chemistry.org Patents also describe one-pot procedures and multicomponent reactions (MCRs) that enhance operational simplicity and efficiency, which are critical for industrial-scale synthesis. semanticscholar.orgnih.gov

The chemical space explored in pyrazole-related patents is vast, with substitutions at various positions of the pyrazole ring being key to modulating biological activity. For 5-aminopyrazole derivatives, such as 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine, modifications often focus on the N-1, C-3, C-4, and the exocyclic amino group to fine-tune the compound's properties. mdpi.com

Synthetic RouteDescriptionKey Advantages in Patented InventionsReference
Knorr Pyrazole Synthesis (1,3-Dicarbonyl + Hydrazine)The reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine.Robust, well-established, and utilizes readily available starting materials. google.comgoogle.com
[3+2] CycloadditionReaction between a diazo compound and an alkyne or alkene.Provides access to pyrazole derivatives that are difficult to obtain via condensation methods. google.com
Metal-Catalyzed SynthesisInvolves catalysts like iron, ruthenium, or rhodium to facilitate ring formation from various precursors.High regioselectivity, mild reaction conditions, and broad substrate scope. organic-chemistry.org
Multicomponent Reactions (MCRs)One-pot reactions involving three or more starting materials to form the pyrazole core.High efficiency, operational simplicity, and rapid generation of molecular diversity. semanticscholar.orgnih.gov

Academic Research Informing Patentable Inventions in Pyrazole Chemistry

Academic research provides the fundamental scientific understanding that underpins the development of patentable pyrazole-based inventions. tandfonline.combohrium.com The broad spectrum of biological activities associated with the pyrazole nucleus has been extensively documented in scientific literature, guiding the efforts of medicinal chemists in the pharmaceutical industry. globalresearchonline.netnih.govsemanticscholar.org These activities include anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. globalresearchonline.netmdpi.comresearchgate.net

For example, the discovery that certain pyrazole derivatives can act as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) led to the development of blockbuster anti-inflammatory drugs such as Celecoxib. nih.govnih.gov This success spurred further academic and industrial research into other enzyme targets. unitaid.org Academic studies focusing on structure-activity relationships (SAR) are crucial in this process. researchgate.net By systematically modifying the substituents on the pyrazole ring and evaluating the impact on biological activity, researchers can identify the key structural features required for potency and selectivity. This knowledge is invaluable for designing new chemical entities with improved therapeutic profiles that can then be patented.

Research into 5-aminopyrazoles, the class to which this compound belongs, has identified this scaffold as a versatile framework for developing ligands for various receptors and enzymes. mdpi.com Academic publications have detailed their potential as kinase inhibitors, antibacterial agents, and anti-inflammatory compounds, directly informing the direction of commercial drug discovery programs and the subsequent filing of patents. mdpi.com

Emerging Trends in Patenting Pyrazole-Based Chemical Entities for Biological Applications

The current patent landscape for pyrazole derivatives reflects a clear trend towards the development of highly targeted therapies. A significant number of recent patents focus on pyrazole-based compounds as inhibitors of specific protein kinases, which are crucial targets in oncology and immunology. unitaid.orggoogle.com The versatility of the pyrazole scaffold allows for the design of molecules that fit precisely into the ATP-binding pocket of specific kinases, leading to highly selective drugs. unitaid.org Patents in this area often claim not just a single compound but a Markush structure encompassing a library of related derivatives designed to inhibit a particular kinase or family of kinases. mdpi.com

Another emerging trend is the patenting of new formulations and forms of existing pyrazole-based drugs. This includes patents for specific salts, polymorphs, solvates, and hydrates of an active pharmaceutical ingredient. mdpi.com These patents are strategically important as they can extend market exclusivity and improve the drug's physicochemical properties, such as solubility and stability. mdpi.com

Furthermore, there is a growing interest in patenting pyrazole-containing compounds for use in combination therapies. mdpi.com As our understanding of disease biology deepens, combining drugs that hit multiple targets is becoming a more common therapeutic strategy. Patents are being filed that claim the use of a pyrazole derivative in conjunction with one or more other active agents for treating complex diseases like cancer. The patenting of fused heterocyclic systems, where the pyrazole ring is combined with other bioactive moieties like triazoles or pyrimidines, is also a notable trend, aiming to create novel compounds with unique pharmacological profiles.

Emerging TrendDescriptionExample Application AreaReference
Targeted Enzyme InhibitionPatents on pyrazole derivatives designed to selectively inhibit specific enzymes, particularly protein kinases.Oncology, inflammatory disorders. unitaid.orggoogle.com
New Formulations and PolymorphsPatenting of specific crystalline forms, salts, solvates, or prodrugs of pyrazole-based active ingredients.Improving drug stability, solubility, and extending patent life. mdpi.com
Combination TherapiesClaims covering the use of a pyrazole compound in combination with other therapeutic agents.Treatment of complex multifactorial diseases like cancer.
Fused Heterocyclic SystemsDevelopment and patenting of molecules where the pyrazole ring is fused with other heterocyclic structures.Creating novel scaffolds with unique biological activities.

Future Research Directions and Challenges

Development of More Efficient and Atom-Economical Synthetic Methodologies

A primary challenge in the advancement of novel pyrazole (B372694) derivatives is the efficiency and environmental impact of their synthesis. Traditional methods, while effective, often suffer from drawbacks such as low atom economy, the use of hazardous reagents, and multi-step processes that generate significant waste. Future research must prioritize the development of synthetic routes that are both efficient and aligned with the principles of green chemistry. jetir.org

Key areas of focus include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. mdpi.com Developing novel MCRs for the synthesis of N-propylated aminopyrazoles would significantly streamline production. nih.govias.ac.in

Catalyst-Free and Solvent-Free Conditions: Research into reactions that can proceed under solvent-less conditions or in green solvents like water is crucial for reducing environmental impact. ias.ac.inthieme-connect.com Catalyst-free approaches further enhance the sustainability and cost-effectiveness of the synthesis. ias.ac.in

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, scalability, and efficiency. This is particularly important for the eventual large-scale production of any promising analogue.

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasonication can accelerate reaction times, increase yields, and promote cleaner reactions compared to conventional heating methods. ias.ac.in

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives
MethodologyAdvantagesChallenges for Future ResearchReference
Classical Condensation (e.g., Knorr)Well-established, versatileOften requires harsh conditions, may produce by-products, lower atom economy jetir.org
1,3-Dipolar CycloadditionHigh regioselectivity, mild conditionsAvailability and stability of precursors (e.g., diazo compounds) nih.gov
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteDiscovery of new MCRs for specific substitution patterns mdpi.com
Green Chemistry Approaches (e.g., aqueous, microwave)Environmentally benign, energy efficient, often fasterOptimizing catalyst recyclability and reaction scope in green solvents ias.ac.inthieme-connect.com

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

While pyrazole derivatives are known to interact with a wide range of biological targets, a significant challenge lies in understanding these interactions at a precise molecular level for specific analogues. For 1,3-dimethyl-N-propyl-1H-pyrazol-5-amine, future research must move beyond general screening to a detailed mechanistic investigation. This involves identifying the specific protein targets and elucidating the binding thermodynamics and kinetics.

Future research should focus on:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that interact with the compound.

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its target protein(s). This provides invaluable insight into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern binding affinity and selectivity. nih.govresearchgate.net The pyrazole ring's N-1 atom can act as a hydrogen bond donor, while the N-2 atom can be an acceptor, making these interactions critical to understand. nih.gov

Biophysical Techniques: Employing methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity, stoichiometry, and kinetics of the interaction between the compound and its biological target.

A detailed understanding of these interactions is fundamental for rationally designing second-generation analogues with improved potency and reduced off-target effects.

Application of Advanced Computational Techniques in Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound and its analogues, a synergistic approach combining experimental screening with in-silico modeling is a critical future direction. These techniques can help prioritize synthetic efforts, predict biological activity, and refine molecular structures for optimal performance.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to establish a mathematical correlation between the structural features of pyrazole analogues and their biological activity. nih.govacs.org These models are instrumental in predicting the activity of newly designed compounds before they are synthesized. ijsdr.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein. mdpi.comtandfonline.com It can be used to screen virtual libraries of pyrazole analogues and identify those with the highest potential for strong binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. mdpi.comrsc.org This can validate docking results and offer deeper insights into the binding mechanism.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity, guiding the design of novel molecules with similar or enhanced properties. mdpi.com

Table 2: Application of Computational Techniques in Pyrazole Analogue Design
TechniquePrimary ApplicationExpected OutcomeReference
QSARPredicting biological activity based on chemical structurePrioritization of synthetic targets; identification of key structural descriptors for activity nih.govresearchgate.net
Molecular DockingPredicting binding mode and affinity to a biological targetVirtual screening hits; understanding key ligand-protein interactions mdpi.comnih.gov
Molecular Dynamics (MD)Assessing the stability of the ligand-target complexValidation of docking poses; insight into dynamic binding interactions rsc.org
Pharmacophore ModelingIdentifying essential structural features for activityTemplate for designing novel active compounds mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

The pyrazole scaffold is present in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govresearchgate.netresearchgate.net A significant opportunity for this compound lies in the exploration of novel biological targets and therapeutic areas beyond those traditionally associated with pyrazoles.

Future research should involve:

Broad-Spectrum Biological Screening: Testing the compound and its derivatives against a diverse panel of assays, including various enzymes, receptors, and cell lines, to uncover unexpected activities. nih.gov

Phenotypic Screening: Using cell-based or whole-organism models to identify compounds that produce a desired physiological effect, even without prior knowledge of the specific molecular target.

Exploring Dual-Target or Multi-Target Ligands: Designing analogues that can modulate multiple targets simultaneously. This approach is gaining traction for treating complex diseases like cancer and neurodegenerative disorders. frontiersin.org For instance, pyrazole derivatives have been explored as dual inhibitors of targets like HPPD/PPO in agrochemicals, suggesting a similar strategy could be applied in medicine. acs.org

New Therapeutic Areas: Investigating potential applications in areas such as metabolic diseases, neuroprotection, and rare genetic disorders, where new chemical entities are urgently needed. researchgate.netmdpi.com

Scalable and Sustainable Production Routes for Active Analogues

The successful translation of a promising compound from the laboratory to clinical or commercial use is critically dependent on the ability to produce it on a large scale in a cost-effective and environmentally responsible manner. A major challenge for any active analogue of this compound will be the development of a scalable and sustainable manufacturing process.

Future research in this area must address:

Process Optimization and Scale-Up: Adapting the most promising "green" laboratory-scale synthesis for large-scale production, which involves optimizing reaction conditions, minimizing steps, and ensuring process safety. researchgate.net

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. The synthesis of amines from renewable resources like biomass is an emerging field that could provide sustainable pathways to key intermediates. rsc.orgrsc.org

Heterogeneous Catalysis: Focusing on the use of solid-supported, heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and production costs. mdpi.com

Addressing these challenges is not a linear process; insights from mechanistic studies and computational design should continuously inform the development of better synthetic routes and the exploration of new therapeutic applications, creating a feedback loop that accelerates the path toward innovative and effective pyrazole-based compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.